Fosfina-biotina

Descripción general

Descripción

Phosphine-biotin is a labeling reagent that selectively reacts with azido groups on modified proteins through the Staudinger ligation reaction . Modified proteins can be detected using common avidin-based biochemical techniques in whole cells or by blotting experiments following SDS-PAGE .

Synthesis Analysis

Phosphine originates from the biochemical stage of functional bacteria that synthesize pyruvate . Stirring the aggregated bacterial mass and supplying pure hydrogen could lead to an increase of 40 and 44% phosphine production, respectively . Phosphine was produced when bacterial cells agglomerated in the reactor .

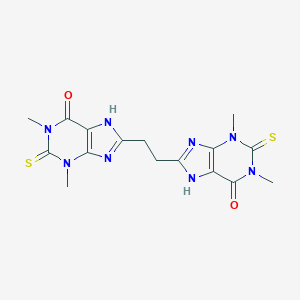

Molecular Structure Analysis

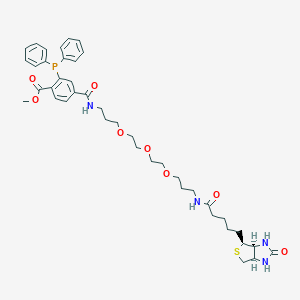

The formal name of Phosphine-biotin is 2-(diphenylphosphino)-4-[21-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1,17-dioxo-6,9,12-trioxa-2,16-diazaheneicos-1-yl]-benzoic acid, methyl ester . Its molecular formula is C41H53N4O8PS and its formula weight is 792.9 .

Chemical Reactions Analysis

The Staudinger ligation reaction forms an amide bond by coupling of an azide and a specifically engineered triarylphosphine . Azides installed within cell surface glycoconjugates by metabolism of a synthetic azidosugar were reacted with a biotinylated tri-arylphosphine to produce stable cell-surface adducts .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Biología química y etiquetado bioortogonal

Fosfina-biotina es una poderosa herramienta para el etiquetado bioortogonal. Reacciona selectivamente con grupos azida en proteínas modificadas a través de la reacción de ligación de Staudinger . Esta propiedad permite a los investigadores etiquetar proteínas en células completas o realizar experimentos de transferencia de proteínas después de SDS-PAGE. Al acoplar this compound con moléculas que contienen azida, los científicos pueden visualizar y estudiar las interacciones de proteínas y las modificaciones postraduccionales.

Interacciones proteína-proteína y purificación de afinidad

Cuando se combina con estrategias de etiquetado de azida, this compound permite la detección y la purificación de afinidad de las interacciones de proteínas. Las sondas de estreptavidina o las resinas de agarosa de estreptavidina se pueden utilizar para capturar proteínas etiquetadas con this compound . Los investigadores pueden estudiar complejos proteicos, identificar socios de unión y explorar vías celulares aprovechando esta técnica.

Ingeniería de la superficie celular

This compound se ha empleado para la ingeniería de la superficie celular. Al reaccionar con azidas de la superficie celular, permite la localización específica de biotina en las membranas celulares. Sin embargo, es esencial considerar la posible acilación no específica de aminas de la superficie celular al utilizar este método . Los investigadores interesados en modificar las superficies celulares para diversas aplicaciones pueden explorar la utilidad de this compound en este contexto.

Biotinilación de moléculas que contienen azida

This compound sirve como un reactivo versátil de biotinilación para etiquetar moléculas que contienen azida. Ya sea que se dirija a proteínas, ácidos nucleicos u otras biomoléculas, este compuesto facilita el etiquetado de biotina específico y eficiente. Los investigadores pueden usarlo para la purificación de afinidad, los ensayos de extracción y el seguimiento de procesos celulares .

Mecanismo De Acción

Target of Action

Phosphine-biotin is a labeling reagent that selectively reacts with azido groups on modified proteins . These azido groups serve as the primary targets for phosphine-biotin.

Mode of Action

The mode of action of phosphine-biotin involves a specific crosslinking reaction known as the Staudinger ligation . In this reaction, the phosphine group in phosphine-biotin reacts with an azide to produce an aza-ylide intermediate. This intermediate is then trapped to form a stable, covalent amide bond . This reaction is chemoselective, meaning it only occurs between the phosphine and azide groups, resulting in minimal background and few artifacts .

Biochemical Pathways

The Staudinger ligation reaction involving phosphine-biotin and azido groups does not directly affect any specific biochemical pathways. Instead, it provides a method for labeling and detecting modified proteins within various biochemical pathways. The labeled proteins can then be studied using common avidin-based biochemical techniques .

Pharmacokinetics

It’s known that reactions with phosphines and azides are more efficient at high concentrations and temperatures (ie, 23-37°C) .

Result of Action

The result of the Staudinger ligation reaction is the formation of a stable, covalent amide bond between the phosphine-biotin and the azido group on the modified protein . This allows for the specific labeling and subsequent detection of the modified protein .

Action Environment

The efficiency of the Staudinger ligation reaction can be influenced by several environmental factors. For instance, reducing agents in reaction buffers can interfere with azide stability . Additionally, the reaction is more efficient at higher concentrations and temperatures .

Safety and Hazards

Phosphine is a colorless, flammable, and explosive gas at room temperature that smells like garlic or decaying fish . Exposure to phosphine may cause nausea, vomiting, stomach pain, diarrhea, thirst, muscle pain, difficulty breathing, and fluid in the lungs . Higher exposures and long-term exposure may cause serious harm .

Direcciones Futuras

Phosphine-biotin has been used successfully in conjunction with DAz-1 or DAz-2 to label and detect sulfenic acid sites in proteins . The tremendous selectivity of the transformation should permit its execution within a cell’s interior, offering new possibilities for probing intracellular interactions .

Análisis Bioquímico

Biochemical Properties

Phosphine-biotin plays a crucial role in biochemical reactions by facilitating the detection of modified proteins. It interacts with azido groups on proteins, forming a stable bond through the Staudinger ligation reaction . This interaction allows for the subsequent detection of these proteins using avidin-based biochemical techniques, such as blotting experiments following SDS-PAGE . The specificity and stability of the phosphine-biotin interaction make it an invaluable tool in the study of protein modifications.

Cellular Effects

Phosphine-biotin influences various cellular processes by enabling the detection of protein modifications. It allows researchers to study the effects of fatty-acylation on cell signaling pathways, gene expression, and cellular metabolism . By labeling modified proteins, phosphine-biotin helps elucidate the roles of these modifications in cellular function and regulation.

Molecular Mechanism

The mechanism of action of phosphine-biotin involves its selective reaction with azido groups on modified proteins through the Staudinger ligation reaction . This reaction forms a stable bond between the phosphine group and the azido group, allowing for the subsequent detection of the modified proteins. This interaction is highly specific and does not interfere with other cellular processes, making phosphine-biotin an effective tool for studying protein modifications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of phosphine-biotin can change over time due to its stability and degradation. The compound is generally stable under recommended storage conditions, but its long-term effects on cellular function can vary depending on the experimental conditions . In vitro and in vivo studies have shown that phosphine-biotin can maintain its labeling efficiency over extended periods, allowing for the study of long-term protein modifications.

Dosage Effects in Animal Models

The effects of phosphine-biotin in animal models can vary with different dosages. At optimal dosages, phosphine-biotin effectively labels modified proteins without causing adverse effects . At high doses, there may be toxic or adverse effects, highlighting the importance of determining the appropriate dosage for each experimental setup.

Metabolic Pathways

Phosphine-biotin is involved in metabolic pathways related to protein modifications. It interacts with enzymes and cofactors that facilitate the Staudinger ligation reaction, allowing for the detection of modified proteins . This interaction can affect metabolic flux and metabolite levels, providing insights into the roles of protein modifications in cellular metabolism.

Transport and Distribution

Within cells and tissues, phosphine-biotin is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation, ensuring that the compound reaches its target proteins for effective labeling and detection.

Subcellular Localization

Phosphine-biotin’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity and function, as it ensures that the compound interacts with the appropriate modified proteins for accurate detection and analysis.

Propiedades

IUPAC Name |

methyl 4-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propylcarbamoyl]-2-diphenylphosphanylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H53N4O8PS/c1-50-40(48)33-19-18-30(28-35(33)54(31-12-4-2-5-13-31)32-14-6-3-7-15-32)39(47)43-21-11-23-52-25-27-53-26-24-51-22-10-20-42-37(46)17-9-8-16-36-38-34(29-55-36)44-41(49)45-38/h2-7,12-15,18-19,28,34,36,38H,8-11,16-17,20-27,29H2,1H3,(H,42,46)(H,43,47)(H2,44,45,49)/t34-,36-,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJATKZPSPFIQY-CELQPYBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C(=O)NCCCOCCOCCOCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)P(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=C(C=C(C=C1)C(=O)NCCCOCCOCCOCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)P(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H53N4O8PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

792.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

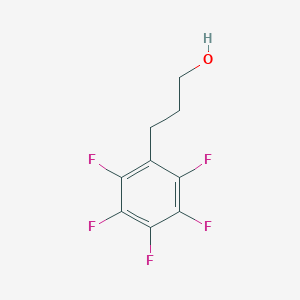

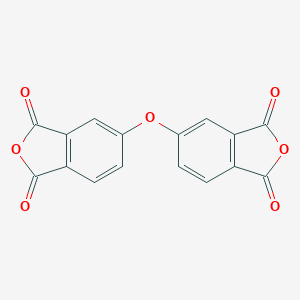

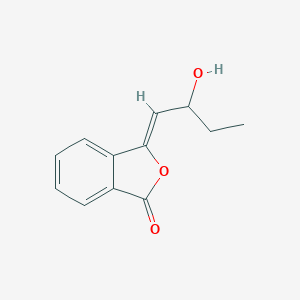

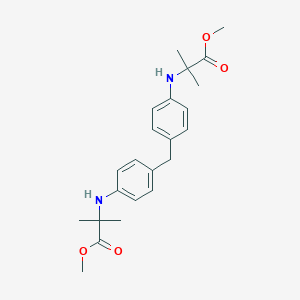

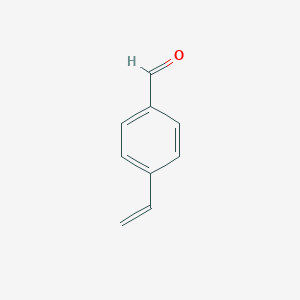

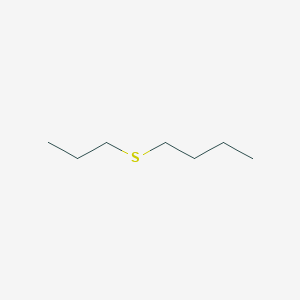

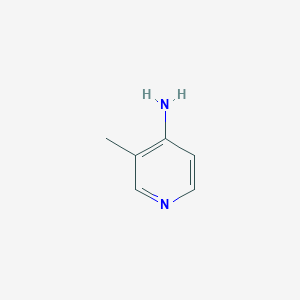

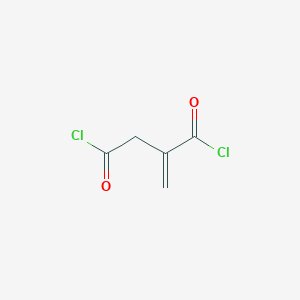

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does phosphine-biotin specifically target fatty-acylated proteins?

A1: Phosphine-biotin itself doesn't directly target fatty-acylated proteins. The targeting strategy involves two steps:

- Metabolic Incorporation: Researchers first introduce ω-azido-fatty acids into cells. These fatty acid analogs are then incorporated into proteins through the natural fatty-acylation machinery within the cell [, ].

- Biotinylation via Staudinger Ligation: Phosphine-biotin is then introduced. It reacts specifically with the azide group (-N3) present on the incorporated ω-azido-fatty acid via Staudinger ligation. This reaction forms a stable amide bond, effectively attaching biotin to the fatty-acylated protein [, ].

Q2: What are the advantages of using phosphine-biotin and azido-fatty acids over traditional radioactive methods for studying fatty-acylation?

A2: This approach offers several advantages over traditional radioactive methods:

- Non-radioactive: It eliminates the hazards and handling complexities associated with radioactivity [, ].

- Increased Sensitivity: The biotin tag enables detection with high sensitivity using widely available streptavidin-based systems (e.g., streptavidin blotting) [, ].

- Versatility: By varying the chain length of the ω-azido-fatty acid, researchers can target and study different types of fatty-acylation, such as N-myristoylation or S-palmitoylation [].

Q3: Can you provide an example of how phosphine-biotin has been used in research to study N-myristoylation?

A: Researchers developed an ELISA-based assay to measure the activity of N-myristoyltransferase (NMT) using phosphine-biotin []. Here's a simplified breakdown:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.